molecular formula C15H16FN3O3. HCl B601371 Desethyleneciprofloxacin monohydrochloride CAS No. 528851-31-2

Desethyleneciprofloxacin monohydrochloride

Cat. No. B601371
M. Wt: 305.31 36.46
InChI Key:
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Description

Desethyleneciprofloxacin monohydrochloride is a chemical compound with the molecular formula C₁₅H₁₇ClFN₃O₃ and a mass of 341.094±0 dalton . It is a major metabolite and degradation product of ciprofloxacin .


Molecular Structure Analysis

The molecular structure of Desethyleneciprofloxacin monohydrochloride can be represented by the canonical SMILES string: C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl .


Chemical Reactions Analysis

Specific chemical reactions involving Desethyleneciprofloxacin monohydrochloride are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

Desethyleneciprofloxacin monohydrochloride has a molecular weight of 341.8 and a purity of ≥98%. It is a crystalline solid with a λmax of 278 nm .

Scientific Research Applications

Pharmacokinetics in Critically Ill Patients

  • Scientific Field : Pharmacology
  • Application Summary : This study aimed to examine the exposure to the main active metabolites of ciprofloxacin, including desethylene ciprofloxacin, in critically ill patients .
  • Methods : A total of 29 patients were treated with intravenous infusion of ciprofloxacin. Blood samples for pharmacokinetic analysis were taken at 1, 4, and 11.5 h following the completion of the infusion .
  • Results : The desethylene ciprofloxacin metabolic ratio was positively associated with height and creatinine clearance (CL CR) and negatively associated with age .

Antimicrobial Activity Evaluation

  • Scientific Field : Medicinal Chemistry
  • Application Summary : This research involved the design, synthesis, and evaluation of ciprofloxacin-indole hybrids, which could potentially include desethylene ciprofloxacin .
  • Methods : A novel set of ciprofloxacin-indole/acetophenone hybrids was designed, synthesized, and structurally elucidated with the help of NMR and high-resolution mass spectrometry .
  • Results : All the target compounds exhibited excellent inhibitory activity against the strains tested. Among them, one hybrid showed equal or higher activity than ciprofloxacin .

Immunology & Inflammation

  • Scientific Field : Immunology
  • Methods : The methods of application or experimental procedures in this field would depend on the specific research question being addressed .
  • Results : The outcomes of such studies would also depend on the specific research question and the experimental design .

Infectious Disease

  • Scientific Field : Infectious Disease
  • Application Summary : Desethyleneciprofloxacin monohydrochloride could potentially be used in the study of infectious diseases . Specific applications could include studying the drug’s effects on various bacterial diseases .
  • Methods : The methods of application or experimental procedures would vary depending on the specific infectious disease being studied .
  • Results : The results or outcomes obtained would depend on the specific research question and the experimental design .

Toxicology & Xenobiotic Metabolism

  • Scientific Field : Toxicology
  • Methods : The methods of application or experimental procedures in this field would depend on the specific research question being addressed .
  • Results : The outcomes of such studies would also depend on the specific research question and the experimental design .

Food-Borne Illnesses

  • Scientific Field : Infectious Disease
  • Application Summary : Desethyleneciprofloxacin monohydrochloride could potentially be used in the study of food-borne illnesses . Specific applications could include studying the drug’s effects on various bacterial diseases .
  • Methods : The methods of application or experimental procedures would vary depending on the specific food-borne illness being studied .
  • Results : The results or outcomes obtained would depend on the specific research question and the experimental design .

Safety And Hazards

Desethyleneciprofloxacin monohydrochloride is toxic if swallowed and very toxic to aquatic life with long-lasting effects. It is advised to avoid release to the environment. In case of ingestion, immediate medical attention is required .

Future Directions

While specific future directions for Desethyleneciprofloxacin monohydrochloride are not mentioned, there is ongoing research in the field of drug delivery systems and dose optimization strategies for anti-infective agents . This could potentially include Desethyleneciprofloxacin monohydrochloride in the future.

properties

IUPAC Name

7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOFTUIHVVTJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200925
Record name Desethyleneciprofloxacin monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desethyleneciprofloxacin monohydrochloride

CAS RN

528851-31-2
Record name Desethyleneciprofloxacin monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0528851312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethyleneciprofloxacin monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 528851-31-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESETHYLENECIPROFLOXACIN MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I800TJK7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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